molecular formula C20H18FNO4S2 B2671677 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946348-29-4

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2671677
CAS No.: 946348-29-4
M. Wt: 419.49
InChI Key: ABMCDQVNWQNWNW-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a fluorine atom, a methoxybenzenesulfonyl group, and a thiophene ring

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism by which 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of the methoxybenzenesulfonyl group and the thiophene ring, which are not commonly found together in similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMCDQVNWQNWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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